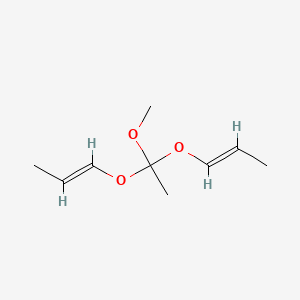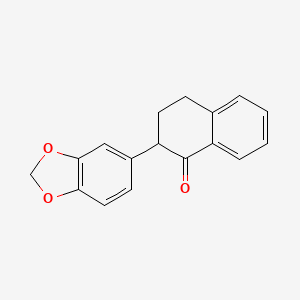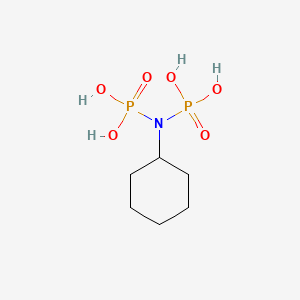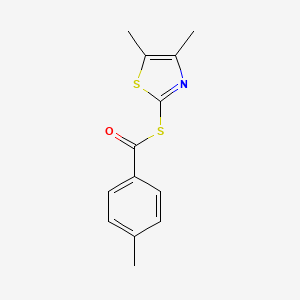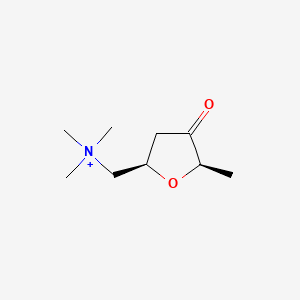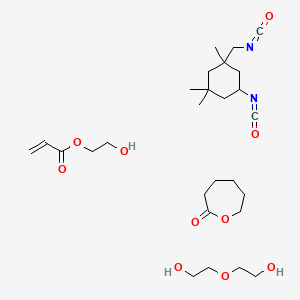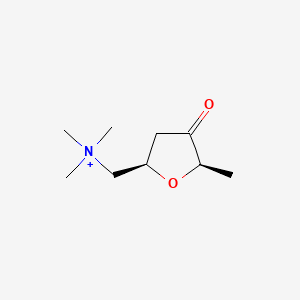
2-Furanmethanaminium, tetrahydro-N,N,N,5-tetramethyl-4-oxo-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit antimicrobial properties and are used in disinfectants, surfactants, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents such as acetonitrile or ethanol.
Temperature: Moderate temperatures ranging from 50°C to 80°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium cyanide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide may yield hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is used as an intermediate in the synthesis of more complex molecules. Its quaternary ammonium structure makes it a valuable reagent in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on microbial growth and biofilm formation. Its antimicrobial properties make it a candidate for developing new disinfectants and antiseptics.
Medicine
In medicine, quaternary ammonium compounds are explored for their potential use in drug delivery systems. The ability to modify the structure of these compounds allows for the development of targeted therapies.
Industry
Industrially, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can be used in the formulation of cleaning agents, surfactants, and as a phase transfer catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst.
Uniqueness
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is unique due to its specific structure, which may impart distinct properties compared to other quaternary ammonium compounds. Its tetrahydrofuran ring and methyl groups can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
71788-06-2 |
|---|---|
Formule moléculaire |
C9H18NO2+ |
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
trimethyl-[[(2R,5R)-5-methyl-4-oxooxolan-2-yl]methyl]azanium |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8-/m1/s1 |
Clé InChI |
XKOQIVSZENKHPJ-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1C(=O)C[C@@H](O1)C[N+](C)(C)C |
SMILES canonique |
CC1C(=O)CC(O1)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


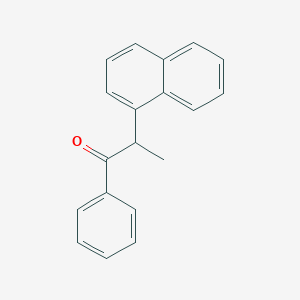

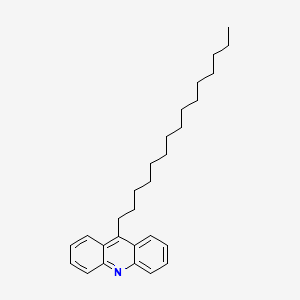

![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

